molecular formula C22H29Cl5NO6- B12606212 5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate CAS No. 647806-97-1

5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate

Cat. No.: B12606212
CAS No.: 647806-97-1
M. Wt: 580.7 g/mol
InChI Key: BLURCPUYEZGKDK-UHFFFAOYSA-M
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Description

5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hexyl chain, and a pentachlorocyclohexadienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Deprotection reagents: Trifluoroacetic acid, hydrochloric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate is unique due to its combination of a Boc-protected amine, a hexyl chain, and a highly chlorinated cyclohexadienyl moiety.

Properties

CAS No.

647806-97-1

Molecular Formula

C22H29Cl5NO6-

Molecular Weight

580.7 g/mol

IUPAC Name

5-oxo-5-[2,3,4,5,6-pentachloro-1-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]cyclohexa-2,4-dien-1-yl]oxypentanoate

InChI

InChI=1S/C22H30Cl5NO6/c1-21(2,3)34-20(32)28-12-7-5-4-6-11-22(33-14(31)10-8-9-13(29)30)18(26)16(24)15(23)17(25)19(22)27/h18H,4-12H2,1-3H3,(H,28,32)(H,29,30)/p-1

InChI Key

BLURCPUYEZGKDK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC1(C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)CCCC(=O)[O-]

Origin of Product

United States

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